molecular formula C18H20BrN3O3S B2508465 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide CAS No. 1049745-70-1

2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide

Cat. No.: B2508465
CAS No.: 1049745-70-1
M. Wt: 438.34
InChI Key: RLZSGIORPWGRSK-UHFFFAOYSA-N
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Description

2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is a chemical compound with the molecular formula C18H19N3O3S•HBr and a molecular weight of 438.34. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide involves multiple steps, typically starting with the preparation of the isoindolin-1-imine core. This is followed by the introduction of the morpholin-4-ylsulfonyl group onto the phenyl ring. The final step involves the formation of the hydrobromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-one
  • 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-thione
  • 2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-amine

Uniqueness

2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is unique due to its specific structural features, such as the isoindolin-1-imine core and the morpholin-4-ylsulfonyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenyl)-3H-isoindol-1-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.BrH/c19-18-17-4-2-1-3-14(17)13-21(18)15-5-7-16(8-6-15)25(22,23)20-9-11-24-12-10-20;/h1-8,19H,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZSGIORPWGRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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